molecular formula C8H7NO3 B1336604 2-Acetylnicotinic acid CAS No. 89942-59-6

2-Acetylnicotinic acid

Cat. No. B1336604
CAS RN: 89942-59-6
M. Wt: 165.15 g/mol
InChI Key: JYUCDFZMJMRPHS-UHFFFAOYSA-N
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Description

2-Acetylnicotinic acid is a chemical compound that has been synthesized through various methods and is an important intermediate for the production of herbicides. The compound has been the subject of research due to its relevance in industrial applications, particularly in the synthesis of agricultural chemicals .

Synthesis Analysis

The synthesis of this compound has been achieved by different approaches. One method involves the reflux of nicotinic acid N-oxide with acetic anhydride, followed by treatment with phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3) and subsequent hydrolysis . Another route includes the ozonolysis of 8-methylquinoline and 6-oxyquinoline to yield this compound . However, these methods were found to be inadequate for industrial-scale production. A practical and cost-effective synthesis has been developed using nicotinic acid N-oxide and acetic anhydride, followed by reduction under a hydrogen atmosphere in the presence of palladium on charcoal (Pd/C) or palladium hydroxide (Pd(OH)2) to produce high yields of the desired compound .

Molecular Structure Analysis

The molecular structure of this compound is derived from nicotinic acid, which is a pyridine derivative. The acetylation occurs at the second position of the pyridine ring, which is crucial for its biological activity and its role as an intermediate in chemical synthesis. The electrophilic reaction mechanism proposed by Nagano is a key step in the synthesis, where an intramolecular reaction leads to the formation of the acetylated product .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include electrophilic substitution and reduction. The reaction of nicotinic acid N-oxide with acetic anhydride leads to an electrophilic acetylation at the 2-position of the pyridine ring. The reduction step is critical in obtaining the final product, where the use of different forms of palladium catalysts, such as Pd/C and Pd(OH)2, influences the outcome of the reaction. The choice of catalyst and reaction conditions determines whether the product will have a piperidine moiety or a double bond, which are intermediates in the pathway to the final acetylated compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, it can be inferred that the compound's properties are influenced by its molecular structure. The presence of the acetyl group and the pyridine ring suggests that the compound would exhibit typical carboxylic acid behavior, such as the ability to form hydrogen bonds, and would have polar characteristics. The synthesis methods described indicate that the compound is stable under certain conditions and can be isolated as a solid .

Scientific Research Applications

Synthesis of Nicotinic Acid Derivatives

2-Acetylnicotinic acid is utilized in the synthesis of nicotinic acid derivatives, which are important intermediates for herbicides. A study detailed the development of a low-cost synthetic method for this compound, highlighting its significance in industrial applications (Moon, Lee, & Cheong, 2010).

Role in Fatty Acid Metabolism

Research indicates that acetyl-coenzyme A carboxylases (ACCs), which play a crucial role in fatty acid metabolism, are influenced by compounds related to this compound. This enzyme is targeted for drug development against obesity, diabetes, and metabolic syndrome (Tong, 2005).

Salicylic Acid Derivatives

Studies on salicylic acid derivatives, which are related to this compound, focus on their synthesis and potential as drugs and prodrugs. These derivatives are explored for their usage as cyclooxygenase inhibitors and in treating various conditions (Ekinci, Şentürk, & Küfrevioğlu, 2011).

Biomedical Applications of Chitin and Chitosan

Chitin and chitosan, which involve derivatives of N-acetyl-glucosamine (structurally related to this compound), are explored for implantable biomedical applications. These compounds are significant in wound dressing, drug delivery, and tissue engineering (Khor & Lim, 2003).

Production of N-Acetyl-β-D Glucosamine

A study demonstrated the use of β-N-acetylglucosaminidase for producing N-acetyl-β-D glucosamine, a compound used in various industries. This approach offers a promising alternative to traditional chemical processes and is related to the use of this compound (Li et al., 2021).

Precision Chemoprevention with Aspirin

Research on aspirin (acetylsalicylic acid), which shares a chemical acetyl group with this compound, reveals its potential in precision chemoprevention, particularly against colorectal cancer. This signifies the importance of acetylated compounds in therapeutic applications (Drew, Cao, & Chan, 2016).

Safety and Hazards

2-acetylnicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation .

properties

IUPAC Name

2-acetylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5(10)7-6(8(11)12)3-2-4-9-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUCDFZMJMRPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888701
Record name 3-Pyridinecarboxylic acid, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20888701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 3-Pyridinecarboxylic acid, 2-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

89942-59-6
Record name 2-Acetyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89942-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089942596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarboxylic acid, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20888701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sixteen grams (88.4 mmol) of 2-acetylnicotinic acid N-oxide (J. Chem. Soc., 1961, 5216) is added to a solution of sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of water. The pH is adjusted to 9 by the addition of 6N NaOH, and 10% palladium on carbon (1.6 g) is added. The mixture is then hydrogenated until a 20% excess of hydrogen is taken up. The reaction mixture is filtered through Celite, and the pH of the filtrate is adjusted to 2.5 with 6N HCL. The solvent is removed by rotoevaporation and the residue is taken up in methanol. The mixture is filtered and the filtrate is evaporated to give a pale beige solid, 2-acetylnicotinic acid.
Name
2-acetylnicotinic acid N-oxide
Quantity
88.4 mmol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What were the limitations of previous methods for synthesizing 2-Acetylnicotinic acid?

A1: Previous methods, while viable, presented drawbacks for industrial-scale production. These methods often involved multiple steps, harsh reagents like phosphorus tribromide (PBr3) or ozone, and resulted in lower yields. []

Q2: How does the use of Palladium on Carbon (Pd/C) improve the synthesis of this compound?

A2: The research highlights the advantageous use of Pd/C as a catalyst in a hydrogen atmosphere to produce this compound. Specifically, using 1% Pd/C with the precursor compound (1) efficiently removes the oxygen without affecting the acetyl group, leading to a high yield of the desired product. [] This method proves to be more cost-effective and scalable compared to previous methods.

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